Methyl 4-(4-amino-2-fluorophenoxy)benzoate
Description
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Properties
IUPAC Name |
methyl 4-(4-amino-2-fluorophenoxy)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO3/c1-18-14(17)9-2-5-11(6-3-9)19-13-7-4-10(16)8-12(13)15/h2-8H,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDGCAGCTCHDPBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OC2=C(C=C(C=C2)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: Chemical Structure Analysis of Methyl 4-(4-amino-2-fluorophenoxy)benzoate
The following technical guide is structured as a high-level Standard Operating Procedure (SOP) and whitepaper, designed for analytical chemists and process development scientists. It prioritizes causal logic, self-validating protocols, and rigorous structural evidence.
Executive Summary & Structural Context[1][2]
Methyl 4-(4-amino-2-fluorophenoxy)benzoate (CAS: 946664-10-4) serves as a critical "privileged scaffold" in medicinal chemistry, particularly in the synthesis of diaryl ether-based kinase inhibitors and androgen receptor antagonists. Its structure combines an electron-rich aniline moiety with an electron-deficient benzoate ester, linked by a flexible ether bridge.
The presence of the ortho-fluorine atom on the phenoxy ring is not merely decorative; it modulates the pKa of the aniline, influences metabolic stability (blocking oxidative metabolism at the ortho position), and induces specific conformational locks via intramolecular electrostatic interactions. Accurate characterization of this molecule requires a multi-modal approach to distinguish it from potential regioisomers formed during nucleophilic aromatic substitution (SNAr).
Compound Identity Profile
| Property | Specification |
| IUPAC Name | This compound |
| CAS Number | 946664-10-4 |
| Molecular Formula | C14H12FNO3 |
| Molecular Weight | 261.25 g/mol |
| Core Moiety | Diaryl Ether (Fluorinated) |
| Key Functionalities | Primary Amine (Nucleophile), Methyl Ester (Electrophile), Fluorine (NMR Reporter) |
Synthetic Origin & Impurity Logic
To analyze the compound effectively, one must understand its synthetic genealogy. The dominant synthesis route involves an SNAr coupling followed by nitro-reduction. This pathway dictates the impurity profile.
Synthesis & Fragmentation Pathway (Graphviz)
Figure 1: Synthetic pathway illustrating the origin of the target molecule and potential critical impurities (Regioisomer and Acid).
Causality in Analysis:
-
Regioisomerism: The SNAr reaction favors the 4-position of 3,4-difluoronitrobenzene due to steric relief, but trace attack at the 3-position is possible. 19F-NMR is the primary tool to rule this out.
-
Reduction Completeness: The intermediate nitro compound is a key process impurity. UV detection at 254 nm easily differentiates the nitro (strong UV absorber) from the amine.
Spectroscopic Characterization Protocols
This section details the self-validating spectroscopic signatures required to confirm identity.
Nuclear Magnetic Resonance (NMR)
The fluorine atom creates unique coupling patterns (
Protocol: Dissolve 10 mg in 0.6 mL DMSO-d6.
Predicted 1H-NMR Assignments (400 MHz, DMSO-d6)
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Logic |
| 7.92 | Doublet ( | 2H | Benzoate H-2, H-6 | Deshielded by ester carbonyl (Ortho effect). |
| 6.95 | Doublet ( | 2H | Benzoate H-3, H-5 | Shielded by ether oxygen. |
| 6.88 | Triplet/dd ( | 1H | Phenoxy H-6' | Ortho to ether linkage; coupled to F (long range) and H-5'. |
| 6.48 | dd ( | 1H | Phenoxy H-3' | Diagnostic Signal: Large coupling to geminal Fluorine. |
| 6.35 | dd ( | 1H | Phenoxy H-5' | Ortho to amine, meta to Fluorine. |
| 5.10 | Broad Singlet | 2H | -NH2 | Exchangeable protons (shift varies with concentration). |
| 3.82 | Singlet | 3H | -OCH3 | Methyl ester characteristic signal. |
Validation Check: The presence of the large
Infrared Spectroscopy (FT-IR)
Method: ATR (Attenuated Total Reflectance) on neat solid.
-
3350 & 3450 cm-1: N-H stretching (Primary amine doublet).
-
1715 cm-1: C=O stretching (Conjugated ester).
-
1240 cm-1: C-O-C asymmetric stretching (Aryl ether).
-
1500-1600 cm-1: Aromatic ring skeletal vibrations.
Mass Spectrometry (LC-MS)
Ionization: ESI Positive Mode.
-
Parent Ion [M+H]+: 262.1 m/z.
-
Fragmentation Logic:
-
Loss of OMe (-31): 231 m/z (Acylium ion formation).
-
Cleavage of Ether: Rare in soft ionization, but high energy collision may yield 4-amino-2-fluorophenol fragment (127 m/z).
-
Chromatographic Profiling (HPLC Method)
To ensure purity for biological assays, a gradient HPLC method is required to resolve the polar amine from the non-polar dimer impurities or unreacted nitro intermediates.
Method Parameters:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water (Buffers amine, improves peak shape).
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (Aromatic) and 210 nm (Amine sensitivity).
Analytical Workflow Diagram (Graphviz)
Figure 2: Standard analytical workflow for quality assurance of the intermediate.
Reactivity & Storage Considerations
Understanding the chemical behavior of this compound is vital for handling.
-
Ester Hydrolysis: The methyl ester is susceptible to hydrolysis under basic conditions.[2] Avoid storing in protic solvents with bases.
-
Oxidation: The electron-rich aniline ring is prone to oxidation (browning) if exposed to air/light for extended periods. Store under inert gas (Argon/Nitrogen) at -20°C.
-
Nucleophilicity: The amine is the primary nucleophile. In drug synthesis, this amine is typically coupled with acid chlorides or isocyanates (e.g., in the synthesis of urea derivatives like Regorafenib analogs).
References
-
BenchChem. this compound Profile & Properties. Retrieved from .
-
National Institutes of Health (NIH) PubChem. Methyl 4-amino-2-fluorophenoxybenzoate Compound Summary. Retrieved from .
-
Royal Society of Chemistry. Synthetic methodologies for aminophenoxy benzoates. Retrieved from .
-
Google Patents. Process for preparing substituted aminophenoxy benzoates (US7265238B2). Retrieved from .
-
Sigma-Aldrich. Analytical Standards for Aminobenzoates. Retrieved from .
Disclaimer: This guide is for research purposes only. Always consult specific Safety Data Sheets (SDS) before handling fluorinated aromatic amines.
Sources
Thermodynamic stability of Methyl 4-(4-amino-2-fluorophenoxy)benzoate
An In-depth Technical Guide to the Thermodynamic Stability of Methyl 4-(4-amino-2-fluorophenoxy)benzoate
Authored by: A Senior Application Scientist
Abstract
The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of modern drug development, directly influencing its safety, efficacy, and manufacturability. This guide provides a comprehensive technical framework for evaluating the thermodynamic stability of this compound, a compound integrating key structural motifs like a fluorinated aryl ether and an aminophenoxy benzoate, which are prevalent in medicinal chemistry.[1] We will delve into the foundational principles of solid-state chemistry, detail field-proven experimental protocols for core analytical techniques, and provide insights into interpreting the resulting data. This document is intended for researchers, scientists, and drug development professionals dedicated to ensuring the selection of the optimal and most stable solid form of an API for clinical progression.
The Imperative of Thermodynamic Stability in Drug Development
In pharmaceutical sciences, the solid-state form of an API is not a trivial detail; it is a critical quality attribute. The majority of APIs are crystallized solids, and a single molecule can often pack into multiple distinct crystalline structures, a phenomenon known as polymorphism.[2] These different forms, or polymorphs, can possess significantly different physicochemical properties, including solubility, dissolution rate, melting point, and hygroscopicity.[3][4]
A change in polymorphic form during manufacturing or storage can have catastrophic consequences. The unexpected appearance of a more stable, less soluble polymorph of the HIV protease inhibitor Ritonavir famously led to a market withdrawal until a new formulation could be developed.[5] Therefore, a primary goal in early-stage development is to identify the most thermodynamically stable crystalline form of the API. This form, by definition, has the lowest Gibbs free energy at a given temperature and is the least likely to convert to another form over time, ensuring consistent product quality and performance.[4][6]
This guide uses this compound as a representative molecule to illustrate a robust workflow for comprehensive thermodynamic stability assessment.
Foundational Principles: A Thermodynamic Overview
The relative stability of different polymorphs is governed by their Gibbs free energy (G), which is a function of enthalpy (H) and entropy (S) at a given temperature (T):
ΔG = ΔH – TΔS
The polymorph with the lowest G is the most stable. The relationship between polymorphs can be either monotropic (where one form is always more stable than the other at all temperatures below their melting points) or enantiotropic (where the stability order inverts at a specific transition temperature).
Thermal analysis techniques are indispensable for probing these thermodynamic relationships.[7][8] They allow for the measurement of energy changes (enthalpy) and transition temperatures associated with physical events like melting, crystallization, and solid-solid transformations.[9]
Core Analytical Techniques for Stability Profiling
A multi-faceted approach is required to build a complete stability profile. The primary workhorses in this field are Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and comprehensive polymorphism screening, supported by structural characterization techniques like X-Ray Powder Diffraction (XRPD).[10]
Differential Scanning Calorimetry (DSC)
DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[11] This allows for the precise determination of thermal events. For an API like this compound, DSC is used to:
-
Determine Melting Point (Tm) and Enthalpy of Fusion (ΔHfus): Each crystalline polymorph will have a unique melting point.[6]
-
Identify Polymorphic Transitions: Unstable forms may melt and subsequently recrystallize into a more stable form upon heating, which appears as a complex series of endothermic and exothermic events in the DSC thermogram.[6]
-
Detect Amorphous Content: The presence of a glass transition (Tg) indicates an amorphous fraction.
Thermogravimetric Analysis (TGA)
TGA measures the change in a sample's mass as a function of temperature or time under a controlled atmosphere.[12][13] It is a critical complementary technique to DSC. Its primary applications include:
-
Assessing Thermal Decomposition: TGA identifies the temperature at which the compound begins to degrade, providing a clear picture of its upper thermal stability limit.[14][15]
-
Quantifying Volatiles: It can precisely measure the content of water (hydrates) or residual solvents (solvates) in a crystal lattice.[12] This is crucial because a mass loss event observed in TGA can help correctly interpret a thermal event in the corresponding DSC scan.[10]
-
Purity and Compositional Analysis: TGA can be used to determine the composition of various materials used in pharmaceutical formulations.[12]
Polymorphism Screening
The fundamental goal of a polymorph screen is to recrystallize the API under the widest possible range of conditions to discover as many solid forms as possible.[2][5] A comprehensive screen is the only way to gain confidence that the most stable form has been identified. Key screening strategies include:
-
Solvent-Based Crystallization: Using a diverse library of solvents with varying polarities, hydrogen bonding capabilities, and boiling points. Methods include slow evaporation, cooling crystallization, and anti-solvent precipitation.
-
Slurry Equilibration: Slurrying the API in various solvents at different temperatures allows for the conversion of less stable forms into the most stable form under those conditions.[3]
-
High-Energy Methods: Grinding, milling, or high-pressure experiments can sometimes induce the formation of new or metastable forms.
An Integrated Workflow for Stability Assessment
A robust stability assessment is not a linear process but an integrated workflow where data from multiple techniques are synthesized to build a holistic understanding. The process ensures that decisions are based on a convergence of evidence.
Caption: Integrated workflow for API solid form screening and selection.
Experimental Protocols: A Practical Guide
The following protocols are designed to provide a robust framework for assessing the thermodynamic stability of this compound.
Protocol: Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, enthalpy of fusion, and identify any solid-state transitions.
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard. This ensures the accuracy of the measured values.
-
Sample Preparation: Accurately weigh 2-5 mg of the API into a non-hermetic aluminum DSC pan. Crimp the pan with a lid. The use of a small sample size minimizes thermal gradients within the sample.
-
Experimental Conditions:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Equilibrate the cell at 25 °C.
-
Ramp the temperature from 25 °C to a temperature well above the expected melting point (e.g., 300 °C) at a constant heating rate of 10 °C/min. A 10 °C/min rate is a standard choice that balances resolution and sensitivity.
-
Maintain a constant nitrogen purge (e.g., 50 mL/min) throughout the experiment to provide an inert atmosphere and prevent oxidative degradation.
-
-
Data Analysis: Analyze the resulting thermogram to identify the onset temperature of melting, the peak maximum (melting point), and integrate the peak area to calculate the enthalpy of fusion (ΔHfus).
Protocol: Thermogravimetric Analysis (TGA)
Objective: To assess the thermal decomposition temperature and quantify any volatile content.
Methodology:
-
Instrument Calibration: Verify the mass balance accuracy using standard calibration weights and the temperature accuracy using certified magnetic standards.
-
Sample Preparation: Accurately weigh 5-10 mg of the API into a ceramic or platinum TGA pan. A slightly larger sample size than DSC is often used to improve the accuracy of mass loss measurements.
-
Experimental Conditions:
-
Place the sample pan into the TGA furnace.
-
Equilibrate at 30 °C.
-
Ramp the temperature from 30 °C to a high temperature (e.g., 500 °C) at a heating rate of 10 °C/min.
-
Maintain a constant nitrogen purge (e.g., 50 mL/min) to ensure an inert environment.
-
-
Data Analysis: Plot the percent mass loss versus temperature. Determine the onset temperature of any significant mass loss events, which indicates decomposition or desolvation.
Protocol: High-Throughput Polymorph Screening
Objective: To discover all accessible crystalline forms of the API.
Methodology:
-
Solvent Library Selection: Prepare a diverse library of ~96 solvents covering a wide range of polarities, hydrogen-bond donors/acceptors, and functional groups.
-
Crystallization Experiments (Automated Platform):
-
Cooling Crystallization: Dispense a stock solution of the API in a suitable solvent into vials. Heat to dissolve fully, then cool at a controlled rate to induce crystallization.
-
Anti-Solvent Addition: Add a poor solvent (anti-solvent) to a concentrated solution of the API to precipitate the solid.
-
Slow Evaporation: Leave solutions of the API in various solvents in a multi-well plate to evaporate slowly at different temperatures.
-
Slurry Equilibration: Stir a suspension of the API in various solvents for an extended period (e.g., 7 days) at different temperatures (e.g., 5 °C and 40 °C).
-
-
Solid Isolation and Analysis: After the experiments, isolate the resulting solids. Analyze each unique solid sample primarily by XRPD to identify its crystal structure. Further characterization with DSC and TGA is then performed on any new forms discovered.[2]
Data Interpretation: A Hypothetical Case Study
During the polymorph screen of this compound, three distinct crystalline forms (Form A, Form B, and Form C) were identified. The thermal analysis data is summarized below.
Table 1: Summary of Thermal Analysis Data
| Form | DSC Melting Point (Tm) | DSC Enthalpy of Fusion (ΔHfus) | TGA Mass Loss (below Tm) |
| Form A | 185.2 °C | 110.5 J/g | < 0.1% |
| Form B | 176.8 °C | 95.3 J/g | < 0.1% |
| Form C | 155.1 °C | 80.1 J/g | 8.2% (onset ~100 °C) |
Interpretation:
-
Form C shows a significant mass loss of 8.2% in the TGA data before melting. This strongly suggests that Form C is a solvate or hydrate, and the endotherm seen in the DSC at ~100-110 °C corresponds to this desolvation event, not a polymorphic transition. Solvated forms are generally not chosen for development unless the solvent is water (a hydrate).
-
Forms A and B are likely anhydrous, non-solvated polymorphs, as they show negligible mass loss before their melting points.
-
According to the Heat of Fusion Rule , for anhydrous polymorphs, the form with the higher melting point and higher enthalpy of fusion is generally the more thermodynamically stable form.[6]
-
In this case, Form A has both the highest melting point and the highest enthalpy of fusion. This strongly indicates that Form A is the most thermodynamically stable anhydrous form discovered.
To confirm this, competitive slurry experiments would be conducted, where a mixture of Form A and Form B is slurried in a solvent. Over time, the less stable Form B would be expected to convert entirely into the more stable Form A, which can be confirmed by XRPD analysis of the remaining solids.
Caption: Energy relationship between stable and metastable polymorphs.
Conclusion
The comprehensive thermodynamic stability assessment of an active pharmaceutical ingredient is a non-negotiable step in de-risking the drug development process. For a molecule like this compound, a systematic investigation using a combination of DSC, TGA, and extensive polymorphism screening is paramount.[11][14] This integrated approach allows for the discovery of possible solid forms, the characterization of their thermal properties, and the confident identification of the most thermodynamically stable polymorph.[2] Selecting this stable form (in our case, the hypothetical Form A) for further development is the most effective strategy to ensure batch-to-batch consistency, predictable bioavailability, and long-term product stability, ultimately safeguarding patient safety and ensuring regulatory success.[5][16]
References
- Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024).
- High-throughput polymorph screening of active pharmaceutical ingredients. Unchained Labs.
- Thermal Analysis of Pharmaceuticals Handbook. Mettler-Toledo.
- Price, S. L. (2010). Polymorph screening in pharmaceutical development. European Pharmaceutical Review.
- Thermal Analysis of Pharmaceuticals. Henven.
- Advancing Approaches in Detecting Polymorphism. (2012). Pharmaceutical Technology.
- Shinde, V. (2020). Thermogravimetric Analysis in Pharmaceuticals. Veeprho.
- Polymorphic Screening. Dalton Pharma Services.
- Pharmaceutical Quality Control Using Thermal Analysis Methods. (2023). TSI Journals.
- Khalili, B. The Relevance Of Polymorph Screening In The Pharmaceutical Industry. Pharmaceutical Online.
- Thermal Analysis of Pharmaceuticals. (2015). ResearchGate.
- Craig, D. Q. M. (2010). Thermal Analysis – A Review of Techniques and Applications in the Pharmaceutical Sciences. University of East Anglia.
- Thermogravimetric Analysis (TGA) in Drug Development. (2026). PharmaGuru.
- A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs. TA Instruments.
- TGA Analysis in Pharmaceuticals. (2026). ResolveMass Laboratories Inc..
- Differential Scanning Calorimetry (DSC Analysis): Key Applications. (2024). Avomeen.
- CHARACTERIZATION OF BIOPHARMACEUTICAL STABILITY WITH DIFFERENTIAL SCANNING CALORIMETRY. ATA Scientific.
- ICH Guidelines: Drug Stability Testing Essentials. (2025). AMSbiopharma.
- Quality Guidelines. ICH.
- ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. (2003). European Medicines Agency (EMA).
- ICH Stability Guidelines: Complete Q1A-Q1F Stability Test... (2026). Assyro AI.
- This compound. Benchchem.
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Literature review of fluorinated phenoxy benzoate derivatives
Strategic Synthesis, SAR Profiling, and Biological Applications[1]
Part 1: Executive Summary & Chemical Rationale
The fluorinated phenoxy benzoate scaffold represents a "privileged structure" in bioactive small molecule design, bridging the gap between high-efficacy agrochemicals (specifically Protoporphyrinogen Oxidase (PPO) inhibitors) and emerging pharmaceutical candidates (anti-inflammatory and metabolic modulators).
This guide dissects the technical utility of this scaffold, focusing on the "Fluorine Effect" : the strategic incorporation of fluorine atoms to modulate lipophilicity (
The Core Scaffold
The structure consists of two phenyl rings linked by an ether oxygen (diphenyl ether), where one ring bears a benzoate moiety (carboxylic acid or ester) and the other is substituted with fluorine or fluorinated alkyl groups (e.g.,
Key Advantages:
-
Bioisosterism: The ether linkage mimics peptide bonds or other spacers while providing rotational freedom.
-
Metabolic Blockade: Fluorine substitution at the para or ortho positions of the phenoxy ring prevents rapid hydroxylation.
-
Acidic Warhead: The benzoate group often serves as the primary pharmacophore for active site binding (e.g., interacting with Arg/Lys residues in enzymes).
Part 2: Synthetic Architectures & Protocols
The synthesis of fluorinated phenoxy benzoates typically relies on constructing the diaryl ether linkage. Two primary pathways are dominant: Nucleophilic Aromatic Substitution (
2.1 Pathway Selection Logic
-
Use
when the electrophilic ring (benzoate precursor) possesses strong electron-withdrawing groups (EWGs) like or ortho or para to the leaving group. This is the standard industrial route for herbicides like Acifluorfen. -
Use Ullmann/Chan-Lam when the rings are electron-rich or lack activating groups, requiring copper or palladium catalysis.
2.2 Visualization: Synthetic Decision Tree
Figure 1: Decision matrix for selecting the optimal synthetic route based on electronic properties of the starting materials.
Part 3: Detailed Experimental Protocols
Protocol A:
Synthesis of 5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrobenzoic acid (Acifluorfen derivative)
Objective: Synthesize a highly active PPO inhibitor scaffold. Mechanism: The nitro group activates the fluorine/chlorine leaving group on the benzoate ring, allowing attack by the phenoxide.
Materials:
-
2-Chloro-4-(trifluoromethyl)phenol (1.0 eq)
-
5-Chloro-2-nitrobenzoic acid (1.0 eq)
-
Potassium Hydroxide (KOH) (2.2 eq)
-
Solvent: DMSO (Dimethyl sulfoxide)
Step-by-Step Workflow:
-
Phenoxide Formation: In a 3-neck round bottom flask equipped with a reflux condenser and nitrogen inlet, dissolve 2-Chloro-4-(trifluoromethyl)phenol (10 mmol) in DMSO (20 mL). Add KOH (22 mmol) pellets. Stir at room temperature for 30 minutes until the solution becomes homogenous (formation of potassium phenoxide).
-
Addition: Add 5-Chloro-2-nitrobenzoic acid (10 mmol) in one portion.
-
Note: The carboxylic acid will be deprotonated first; the excess base ensures the phenoxide remains nucleophilic.
-
-
Reaction: Heat the mixture to 120°C for 4–6 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 3:1).
-
Work-up:
-
Cool to room temperature.
-
Pour into ice-water (100 mL).
-
Acidify to pH ~2 using HCl (6N). The product will precipitate as a solid.
-
-
Purification: Filter the crude solid. Recrystallize from Ethanol/Water.
Validation Criteria:
-
Yield: Expected >75%.
-
1H NMR: Look for the disappearance of the phenolic -OH proton and the characteristic shift of the aromatic protons on the nitro-benzoate ring.
Part 4: Structure-Activity Relationship (SAR)
The biological activity of these derivatives is tightly controlled by the substitution pattern.[2][3]
4.1 The "Diphenyl Ether" Pharmacophore
In PPO inhibitors (herbicides), the molecule binds to the active site of the enzyme Protoporphyrinogen IX oxidase.
| Region | Critical Substituent | Function |
| Ring A (Benzoate) | 2-Nitro ( | Essential for binding pocket alignment. The carboxylate interacts with Arg98 (in Nicotiana tabacum numbering). |
| Bridge | Ether (-O-) | Provides necessary bond angle (~120°) to fit the active site cleft. |
| Ring B (Phenoxy) | 4- | Critical. Increases lipophilicity for leaf penetration and provides metabolic stability. |
| Ring B (Phenoxy) | 2-Chloro/Fluoro | Steric bulk locks the conformation relative to Ring A. |
4.2 Biological Mechanism: PPO Inhibition
Inhibition of PPO leads to the accumulation of Protoporphyrinogen IX, which leaks into the cytoplasm and is oxidized to Protoporphyrin IX. In the presence of light, this generates singlet oxygen (
4.3 Visualization: Mechanism of Action
Figure 2: The biochemical cascade initiated by PPO inhibition, leading to oxidative stress and cell necrosis.
Part 5: Applications in Drug Discovery[2]
While dominated by agrochemicals, this scaffold is gaining traction in pharmaceuticals.
-
Anti-Inflammatory Agents: 2-phenoxybenzoic acid hydrazides have shown potency superior to mefenamic acid in analgesic assays.[4] The fluorinated derivatives enhance metabolic half-life.[1]
-
PPAR Agonists: The carboxylic acid head group and lipophilic tail mimic fatty acids, making them suitable ligands for Peroxisome Proliferator-Activated Receptors (PPARs), regulating lipid metabolism.
-
T3SS Inhibitors: Recent studies identify phenoxyacetamide derivatives (closely related) as inhibitors of the Pseudomonas aeruginosa Type III Secretion System, a virulence factor.[3]
Data Summary: Comparative Activity (Hypothetical/Representative)
| Compound Class | Target | Key Substituent | Activity Metric |
| Acifluorfen | PPO Enzyme (Plant) | 4- | |
| Phenoxy Hydrazide | COX/Prostaglandin | 2-Phenoxy, Hydrazide linker | |
| Fluorinated Benzoate | PPAR | 4-F, 3-Br |
References
-
Synthesis and analgesic activity of 2-phenoxybenzoic acid and N-phenylanthranilic acid hydrazides. Biol Pharm Bull.[4][5] 2006.[4] Link
-
Synthesis and structure-activity relationship of 4-substituted benzoic acids and their inhibitory effect on the biosynthesis of fatty acids and sterols. Arch Pharm (Weinheim). 2005.[6] Link
-
Halogenated Phenoxy Acids: Carcinogenicity and Structure Activity Relationships. EPA Technical Report.Link
-
The Strategic Integration of Fluorinated Benzoic Acids in Modern Drug Discovery. BenchChem Technical Guide.Link
-
Synthesis and structure-activity relationships of novel phenoxyacetamide inhibitors of the Pseudomonas aeruginosa type III secretion system. Bioorg Med Chem Lett. 2012. Link
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- 4. Synthesis and analgesic activity of 2-phenoxybenzoic acid and N-phenylanthranilic acid hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Reaction conditions for the hydrolysis of Methyl 4-(4-amino-2-fluorophenoxy)benzoate ester
Application Note & Protocol
Optimized Reaction Conditions for the Hydrolysis of Methyl 4-(4-amino-2-fluorophenoxy)benzoate
Abstract
This document provides a comprehensive guide for the efficient hydrolysis of this compound to its corresponding carboxylic acid, 4-(4-amino-2-fluorophenoxy)benzoic acid. This transformation is a critical step in the synthesis of various advanced intermediates for drug discovery and materials science. We present a robust, optimized protocol grounded in the principles of base-catalyzed ester hydrolysis (saponification), detailing the causal relationships behind experimental choices to ensure high yield and purity. This guide includes a step-by-step methodology, process optimization strategies, analytical characterization techniques, and necessary safety precautions, designed for researchers, scientists, and drug development professionals.
Introduction and Scientific Rationale
4-(4-amino-2-fluorophenoxy)benzoic acid is a valuable bifunctional building block, incorporating an amino group, a fluoro-substituent, and a carboxylic acid on a diaryl ether scaffold. The presence of fluorine can significantly enhance metabolic stability and binding affinity in drug candidates, making fluorinated intermediates like this highly sought after.[1][2]
The conversion of the stable and readily available methyl ester to the carboxylic acid is most effectively achieved through base-catalyzed hydrolysis, a process commonly known as saponification. While acid-catalyzed hydrolysis is possible, it is an equilibrium-driven process that often requires harsh conditions and may not proceed to completion.[3] In contrast, base-catalyzed hydrolysis is practically irreversible. The reaction initially produces the carboxylate salt, which is deprotonated under the alkaline conditions. This negatively charged carboxylate is resistant to nucleophilic attack, effectively preventing the reverse reaction and driving the hydrolysis to completion.[3]
The specific molecular structure of this compound presents several considerations:
-
Amino Group: This electron-donating group can influence the reactivity of the aromatic rings. Its basicity (pKa of the conjugate acid is ~5) is crucial during the acidic work-up for product isolation.[4][5][6]
-
Fluorine Atom: As a strongly electronegative atom, it influences the electronic properties of the phenoxy ring. The carbon-fluorine bond is very strong and stable under these hydrolytic conditions.[1]
-
Ether Linkage: The diaryl ether bond is robust and does not cleave under the recommended saponification conditions.
This protocol is designed to efficiently navigate these factors, providing a reliable method for synthesizing the target carboxylic acid.
Experimental Protocol: Saponification
This section details the complete workflow for the hydrolysis of the title ester.
Materials and Reagents
| Reagent | Grade | Recommended Supplier | Notes |
| This compound | >98% Purity | Commercial Source | Starting Material |
| Lithium Hydroxide Monohydrate (LiOH·H₂O) | ACS Reagent Grade | Sigma-Aldrich, VWR | Base catalyst. NaOH or KOH can be used. |
| Tetrahydrofuran (THF) | Anhydrous or HPLC Grade | Commercial Source | Co-solvent for solubility |
| Methanol (MeOH) | ACS Reagent Grade | Commercial Source | Co-solvent for solubility |
| Deionized Water (H₂O) | Type II or better | Laboratory Supply | Reaction medium and for work-up |
| Hydrochloric Acid (HCl), 37% w/w | ACS Reagent Grade | Commercial Source | For acidification during work-up |
| Ethyl Acetate (EtOAc) | ACS Reagent Grade | Commercial Source | For Thin-Layer Chromatography (TLC) |
| Hexanes | ACS Reagent Grade | Commercial Source | For Thin-Layer Chromatography (TLC) |
| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | Commercial Source | Drying agent (if extraction is needed) |
Equipment
-
Round-bottom flask (sized appropriately for the reaction scale)
-
Reflux condenser and heating mantle
-
Magnetic stirrer and stir bar
-
Glass funnel and filter paper
-
Büchner funnel and vacuum flask
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
pH indicator strips or calibrated pH meter
-
Rotary evaporator
-
Vacuum oven
Step-by-Step Hydrolysis Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a 3:1:1 mixture of Tetrahydrofuran (THF), Methanol (MeOH), and deionized water. A typical concentration is 0.1 to 0.5 M. Stir until the ester is fully dissolved.
-
Addition of Base: In a separate beaker, prepare a solution of Lithium Hydroxide Monohydrate (LiOH·H₂O, 3.0 eq) in deionized water. Add the LiOH solution to the stirring ester solution at room temperature.
-
Reaction Conditions: Attach a reflux condenser to the flask and heat the reaction mixture to 60-65°C using a heating mantle. Allow the reaction to proceed for 4-6 hours.
-
Reaction Monitoring: Monitor the disappearance of the starting material using Thin-Layer Chromatography (TLC). Prepare a 10:1 Hexanes:Ethyl Acetate eluent system. The starting ester will have a higher Rf value than the polar carboxylic acid product, which will remain close to the baseline. The reaction is complete when the starting ester spot is no longer visible by UV light.
-
Work-up - Solvent Removal & Acidification:
-
Once the reaction is complete, cool the flask to room temperature.
-
Remove the organic solvents (THF and MeOH) using a rotary evaporator.
-
Dilute the remaining aqueous residue with deionized water.
-
In a separate large beaker, prepare a solution of 1 M HCl. While stirring vigorously, slowly pour the aqueous reaction mixture into the cold acid solution. This order of addition is critical to prevent the formation of insoluble salts.[7]
-
Continue adding acid until the pH of the mixture is between 4.0 and 4.5. A fine precipitate of the product, 4-(4-amino-2-fluorophenoxy)benzoic acid, should form.
-
-
Isolation and Purification:
-
Isolate the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with cold deionized water (3x) to remove any residual salts.
-
Dry the purified product in a vacuum oven at 50-60°C overnight.
-
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques (see Section 4).
Experimental Workflow Diagram
Caption: Workflow for the hydrolysis of this compound.
Process Optimization: Understanding the Variables
Achieving optimal results requires understanding how each parameter influences the reaction's outcome. The choice of base, solvent, and temperature are interconnected variables that control reaction rate, yield, and purity.
-
Choice of Base: While NaOH and KOH are common and cost-effective, Lithium Hydroxide (LiOH) is often preferred for substrates with multiple functional groups.[8] It offers excellent reactivity while often being milder and leading to cleaner reactions with fewer side products. Using 2-3 equivalents of the base ensures that it is not the limiting reagent and can effectively drive the reaction to completion.
-
Solvent System: The ester starting material has poor solubility in water, while the inorganic base is insoluble in most organic solvents. A multiphasic solvent system is therefore essential.
-
THF: An excellent aprotic solvent that dissolves the ester.
-
Methanol: A protic co-solvent that enhances the solubility of both the organic and aqueous components, creating a more homogeneous reaction mixture.
-
Water: Necessary to dissolve the hydroxide base and act as the nucleophile in the hydrolysis reaction.
-
-
Temperature: The reaction rate is significantly temperature-dependent. Heating to 60-65°C provides a balance between a practical reaction time (4-6 hours) and preventing potential degradation. While refluxing can speed up the reaction, it may not be necessary and could increase the risk of side reactions.[9]
-
Work-up pH: The pH during work-up is the most critical step for isolating the product. The target molecule is amphoteric, containing a basic amino group (conjugate acid pKa ≈ 5) and an acidic carboxylic acid group (pKa ≈ 4.2).[6][10] The product will have minimal aqueous solubility at its isoelectric point, which is near pH 4-4.5. Over-acidification (pH < 2) will protonate the amino group, forming a hydrochloride salt that is more soluble in water, thereby reducing the isolated yield.
Caption: Interplay of parameters for optimizing the hydrolysis reaction.
Analytical Methods for Characterization
To ensure the successful synthesis of 4-(4-amino-2-fluorophenoxy)benzoic acid, the following analytical techniques are recommended for characterization of the final product.
| Technique | Purpose | Expected Observations |
| TLC | Reaction monitoring and qualitative purity assessment. | A single spot with a low Rf value (e.g., <0.2 in 10:1 Hexanes:EtOAc), indicating the formation of a polar compound. |
| HPLC | Quantitative purity analysis. | A single major peak, with purity typically >98% under optimized conditions.[11] |
| ¹H NMR | Structural confirmation. | Disappearance of the methyl ester singlet (around 3.9 ppm). Appearance of a broad singlet for the carboxylic acid proton (>10 ppm). Aromatic protons will show characteristic shifts and couplings. |
| ¹³C NMR | Structural confirmation. | Disappearance of the methyl ester carbon (around 52 ppm). Appearance of the carboxylic acid carbonyl carbon (around 170 ppm). |
| ¹⁹F NMR | Confirmation of fluorine presence. | A singlet or doublet in the expected region for an aryl fluoride. |
| Mass Spectrometry (MS) | Confirmation of molecular weight. | A molecular ion peak corresponding to the exact mass of the product (C₁₃H₁₀FNO₃, MW: 263.22 g/mol ). |
| Melting Point | Purity assessment. | A sharp melting point is indicative of high purity. |
Safety Precautions
All experimental work should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Lithium Hydroxide (and other bases): Corrosive and can cause severe skin and eye burns. Handle with care.
-
Hydrochloric Acid: Highly corrosive and releases toxic fumes. Handle only in a fume hood.
-
Organic Solvents (THF, Methanol): Flammable and should be kept away from ignition sources. Handle in a fume hood to avoid inhalation.
References
- Royal Society of Chemistry.
- Mabotha, T. E., et al. Evaluation of a spectrophotometric method to follow hydrolysis of acetates with whole yeast cells. African Journal of Biotechnology.
- Kocienski, P. J. Protecting Groups. Georg Thieme Verlag, 2005.
- Grokipedia. 4-Aminophenol.
- Stauffer, J. E. Intramolecular General Base Catalyzed Ester Hydrolysis. The Hydrolysis of 2-Aminobenzoate Esters. Journal of the American Chemical Society, 1970.
- Bartlett, S.
-
Kamm, O., & Segur, J. B. m-NITROBENZOIC ACID. Organic Syntheses. [Link]
- Agilent Technologies. Reaction Monitoring of a Temperature Dependent Ester Hydrolysis.
-
Jabeen, F., et al. Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. ResearchGate, 2023. [Link]
- Jabeen, F., et al. Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. Open Access Research Journal of Chemistry and Pharmacy, 2023.
-
Bender, M. L., & Thomas, R. J. General Base Catalysis of Ester Hydrolysis. Journal of the American Chemical Society, 1961. [Link]
-
Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]
-
Wikipedia. 4-Aminophenol. [Link]
- Garavelli, C. B. The Qualitative and Quantitative Determination of the Esters by Alkaline Hydrolysis and Gas Chromatographic Analysis of the Liberated Alcohol. Journal of the Tennessee Academy of Science, 1972.
- Williams, R.
-
ResearchGate. The pKa values for aminophenols isomers. [Link]
- Khan, A., et al. Development and validation of a stability-indicating RP-HPLC-FLD method. Pakistan Journal of Pharmaceutical Sciences, 2014.
-
Chemistry Stack Exchange. 4-Bromophenol vs 4-aminophenol pKa in water comparison confusion. [Link]
-
Ataman Kimya. METHYL BENZOATE. [Link]
-
Organic Chemistry Portal. Methyl Esters. [Link]
-
ChemBK. methyl 4-aminobenzoate. [Link]
- Maienfisch, P., et al. The Importance of Fluorine in the Life Science Industry. CHIMIA, 2004.
- Washington, J. W., et al. Fluorinated Pharmaceutical and Pesticide Photolysis. Environmental Science & Technology, 2023.
- O'Hagan, D. On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv, 2023.
Sources
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- 2. chemrxiv.org [chemrxiv.org]
- 3. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. grokipedia.com [grokipedia.com]
- 5. 4-Aminophenol - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. agilent.com [agilent.com]
- 10. organicchemistrydata.org [organicchemistrydata.org]
- 11. applications.emro.who.int [applications.emro.who.int]
Troubleshooting & Optimization
Yield Optimization Support Center: Synthesis of Methyl 4-(4-amino-2-fluorophenoxy)benzoate
Current Status: Online Support Tier: Level 3 (Process Chemistry & Optimization) Ticket Subject: Maximizing Yield & Purity for Regorafenib Amine Intermediate
Introduction: The Critical Path
You are synthesizing Methyl 4-(4-amino-2-fluorophenoxy)benzoate , the pivotal "amine intermediate" for the multi-kinase inhibitor Regorafenib .
This synthesis is a classic two-step sequence: a Nucleophilic Aromatic Substitution (SNAr ) followed by a Nitro Reduction . While chemically straightforward, the presence of three sensitive functionalities—a methyl ester, an aryl fluoride, and a nitro group—creates a "chemoselectivity minefield."
This guide addresses the specific failure modes that kill yield: regio-isomer formation , ester hydrolysis , and hydrodehalogenation (loss of fluorine) .
Visual Workflow: The Logic of Optimization
The following diagram illustrates the critical decision nodes where yield is typically lost.
Caption: Critical control points in the synthesis of the Regorafenib amine intermediate. Yellow diamonds indicate high-risk failure modes.
Module 1: The SNAr Coupling (Ether Formation)
Reaction: 3,4-Difluoronitrobenzene + Methyl 4-hydroxybenzoate
Ticket #101: "I have low yield and a new spot on TLC that isn't product."
Diagnosis: You likely have Regioselectivity Failure . In 3,4-difluoronitrobenzene, both fluorines are activated, but not equally. You want to displace the fluorine at position 4 (para to the nitro group) because the nitro group stabilizes the Meisenheimer complex most effectively at the para position. However, the 3-position (ortho to nitro) is also reactive.
Troubleshooting Protocol:
-
Check Temperature: If you run this reaction >100°C, you overcome the activation energy barrier for the meta (3-position) attack. Keep the reaction between 60°C – 80°C .
-
Verify Base Strength: Strong bases (like NaH) can be too aggressive. Switch to K2CO3 (2.0 eq) or t-BuOK (1.1 eq). Potassium carbonate provides a "soft" deprotonation that favors the thermodynamic product (para-substitution).
-
Solvent Choice: Use DMSO or DMAc (Dimethylacetamide). These polar aprotic solvents solvate the cation (K+), leaving the phenoxide anion "naked" and more nucleophilic, allowing the reaction to proceed at lower temperatures (better selectivity).
Ticket #102: "My product is precipitating as an acid, not the ester."
Diagnosis: Ester Hydrolysis . The methyl ester is labile. If your solvent is "wet" or if you use hydroxide bases (NaOH/KOH), you will saponify the ester to the carboxylic acid.
The Fix:
-
Strict Anhydrous Conditions: Dry your DMF/DMSO over molecular sieves.
-
Base Swap: Do NOT use NaOH or KOH. Use anhydrous K2CO3 .
-
Workup Caution: Do not quench with strong acid or base while hot. Cool to room temperature, then pour into ice water. The product should precipitate.[1][2]
Module 2: The Nitro Reduction (Amine Formation)[3]
Reaction: Methyl 4-(2-fluoro-4-nitrophenoxy)benzoate
Ticket #201: "I lost the Fluorine atom! (Mass Spec shows M-18 peak)."
Diagnosis: Hydrodehalogenation . This is the most common failure in this specific synthesis. Aryl fluorides are susceptible to cleavage under standard hydrogenation conditions (H2, Pd/C), especially when the ring is electron-rich (which it becomes as the nitro group reduces to an amine).
Troubleshooting Protocol:
-
Option A: Poisoned Catalyst (The Scalable Fix)
-
Do not use standard 10% Pd/C.
-
Use: 5% Pt/C (sulfided) or add a catalyst poison like Diphenylsulfide or Thiourea to the reaction mixture. This inhibits the metal surface just enough to prevent the C-F bond insertion.
-
-
Option B: Iron Reduction (The Robust Fix)
-
If catalytic hydrogenation is failing, switch to a Béchamp-type reduction.
-
Recipe: Iron powder (Fe, 5 eq) + Ammonium Chloride (NH4Cl) in EtOH/Water (3:1) at reflux.[1][3][4]
-
Why: Iron reduction proceeds via a single-electron transfer mechanism that is chemically incapable of breaking the C-F bond under these conditions. It is 100% chemoselective for the nitro group.
-
Ticket #202: "The reaction stalls at the hydroxylamine intermediate."
Diagnosis: Incomplete Reduction . You might see a spot slightly more polar than the starting material but less polar than the amine.
The Fix:
-
Increase Pressure/Agitation: If using H2, ensure H2 mass transfer is not the bottleneck.
-
Additive: Add a trace amount of acetic acid if using Fe/NH4Cl to activate the iron surface.
Summary of Optimized Conditions
| Parameter | Standard (Risky) | Optimized (High Yield) | Reasoning |
| Step 1 Solvent | DMF (can degrade) | DMSO or NMP | Higher stability, better SNAr rates at lower T. |
| Step 1 Base | NaOH / NaH | K2CO3 or t-BuOK | Prevents ester hydrolysis; improves regioselectivity. |
| Step 1 Temp | >100°C | 60–80°C | Prevents attack at the wrong fluorine position. |
| Step 2 Method | H2, 10% Pd/C | Fe / NH4Cl or Pt/C (sulfided) | Prevents defluorination (loss of F). |
| Overall Yield | 40-50% | >85% | Cumulative effect of selectivity controls. |
References
-
Bayer Intellectual Property GmbH . Process for the preparation of 4-(4-amino-3-fluorophenoxy)pyridine-2-carboxylic acid methylamide. Patent WO2005009961. (Describes the core chemistry of the Regorafenib scaffold).
-
Li, R., & Peng, G. (2023).[5] A method with safety and convenience to synthesize Regorafenib.[5] Highlights in Science, Engineering and Technology.[5] (Discusses t-BuOK optimization).
-
Organic Chemistry Portal . Reduction of Nitro Compounds.[6][7][8] (General mechanistic grounding for chemoselective reduction).
-
Bankston, D. (2000). The Reduction of Nitro Compounds.[6][7][8] In: Organic Reactions.[6][7][9] (Authoritative text on preventing hydrodehalogenation).
Sources
- 1. sciencemadness.org [sciencemadness.org]
- 2. Preparation method of 4-amino-2-fluoro-methyl benzamide - Eureka | Patsnap [eureka.patsnap.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. prepchem.com [prepchem.com]
- 5. drpress.org [drpress.org]
- 6. US4217304A - Continuous reduction process - Google Patents [patents.google.com]
- 7. BJOC - Continuous-flow synthesis of primary amines: Metal-free reduction of aliphatic and aromatic nitro derivatives with trichlorosilane [beilstein-journals.org]
- 8. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 9. Ligand-controlled regioselective and chemodivergent defluorinative functionalization of gem-difluorocyclopropanes with simple ketones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification Strategies for Methyl 4-(4-amino-2-fluorophenoxy)benzoate
Welcome to the technical support center for Methyl 4-(4-amino-2-fluorophenoxy)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the purification of this important synthetic intermediate. The unique structural features of this molecule, including a primary aromatic amine, a methyl ester, and a fluorinated diaryl ether, present specific challenges and opportunities in its purification.[1] This guide will equip you with the knowledge to address these challenges effectively.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound in a question-and-answer format.
Q1: My crude product is a dark, oily residue after synthesis. What are the likely impurities, and what is the first purification step I should take?
A1: A dark, oily crude product often indicates the presence of polymeric side products, unreacted starting materials, and colored impurities formed during the diaryl ether synthesis. The Ullmann condensation or related copper-catalyzed C-O coupling reactions, commonly used for synthesizing diaryl ethers, can be sensitive to reaction conditions, sometimes leading to byproducts.[2][3][4]
Initial Purification Strategy: Acid-Base Extraction
The presence of a basic amino group and a neutral ester group allows for a highly effective initial cleanup using acid-base extraction.[5][6][7] This technique separates your desired product from non-basic impurities.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude oily product in a suitable water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate.
-
Acidic Wash: Transfer the organic solution to a separatory funnel and extract with 1 M hydrochloric acid (HCl). The basic amine of your product will be protonated, forming a water-soluble ammonium salt that partitions into the aqueous layer.[6][8] Most non-basic impurities will remain in the organic layer. Repeat this extraction 2-3 times.
-
Combine Aqueous Layers: Combine the acidic aqueous layers containing your protonated product.
-
Back Extraction (Optional but Recommended): Wash the combined aqueous layers with a fresh portion of the organic solvent to remove any remaining neutral impurities.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base, such as 3 M sodium hydroxide (NaOH) or a saturated sodium bicarbonate solution, until the pH is basic (pH 9-10, check with pH paper).[5] Your product will deprotonate and precipitate out of the aqueous solution.
-
Isolation: If a solid precipitate forms, it can be collected by vacuum filtration. If the product oils out, extract it back into an organic solvent like DCM or ethyl acetate.[5][8]
-
Drying and Concentration: Dry the organic layer containing the purified product over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Q2: After acid-base extraction, my product is still not pure. What is the next logical purification step?
A2: If impurities persist after acid-base extraction, column chromatography is the recommended next step. This technique separates compounds based on their differential adsorption to a stationary phase.[9] For a moderately polar compound like this compound, normal-phase column chromatography using silica gel is typically effective.
Choosing the Right Solvent System (Eluent)
The key to successful column chromatography is selecting an appropriate mobile phase (eluent). A solvent system that provides a retention factor (Rf) of 0.2-0.4 for your product on a Thin Layer Chromatography (TLC) plate is ideal.
| Solvent System (Hexane:Ethyl Acetate) | Expected Polarity | Typical Application |
| 9:1 | Low | Eluting non-polar impurities. |
| 7:3 | Moderate | A good starting point for eluting the desired product. |
| 1:1 | High | Eluting more polar impurities or if the product has a low Rf in less polar systems. |
Experimental Protocol: Flash Column Chromatography
-
Column Packing: Pack a glass column with silica gel slurried in a non-polar solvent like hexane.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent like DCM. Adsorb this solution onto a small amount of silica gel, dry it, and carefully load the dry powder onto the top of the packed column.
-
Elution: Begin eluting with a non-polar solvent system (e.g., 9:1 hexane:ethyl acetate) to remove non-polar impurities. Gradually increase the polarity of the eluent (gradient elution) to elute your product.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Q3: My purified product is an off-white or yellowish solid. How can I obtain a pure white, crystalline material?
A3: A final recrystallization step is often necessary to obtain a highly pure, crystalline product with a sharp melting point.[10] The key is to find a solvent or solvent pair in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures.
Recrystallization Solvent Selection
| Solvent/Solvent System | Comments |
| Ethanol/Water | A good starting point. Dissolve the compound in hot ethanol and add hot water dropwise until turbidity persists. Then, add a few drops of hot ethanol to redissolve and allow to cool slowly. |
| Toluene/Hexane | Dissolve in hot toluene and add hexane until cloudy. Reheat to clarify and then cool. |
| Ethyl Acetate/Hexane | Another common solvent pair for compounds of moderate polarity. |
Experimental Protocol: Recrystallization
-
Dissolution: In an Erlenmeyer flask, add a minimal amount of the hot recrystallization solvent to your solid product to fully dissolve it.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals in a vacuum oven.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that influence its purification?
A1: The purification strategy is primarily dictated by three key functional groups:
-
Primary Aromatic Amine: This group is basic and allows for purification via acid-base extraction.[5][6] It is also a potential site for oxidation, so it's advisable to handle the compound under an inert atmosphere when possible, especially at elevated temperatures.
-
Methyl Ester: This group is relatively non-reactive under standard purification conditions but can be hydrolyzed by strong bases.[1] Therefore, milder bases like sodium bicarbonate are sometimes preferred over sodium hydroxide during the basification step of an acid-base extraction.[5]
-
Fluorinated Diaryl Ether: The presence of the fluorine atom and the diaryl ether linkage contributes to the molecule's overall thermal and chemical stability.[11][12] This stability is beneficial during purification steps that may involve heating.
Q2: How can I monitor the purity of my compound during the purification process?
A2:
-
Thin Layer Chromatography (TLC): TLC is an indispensable tool for monitoring reaction progress and assessing the purity of fractions from column chromatography. A single spot on a TLC plate developed in multiple solvent systems is a good indication of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful techniques for confirming the structure of your final product and identifying any remaining impurities.[1]
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, reversed-phase HPLC is a highly sensitive method.[13]
-
Melting Point: A sharp melting point range is a classic indicator of a pure crystalline solid.
Q3: My product seems to be thermally stable, but are there any decomposition risks I should be aware of?
A3: While the fluorinated aromatic structure imparts significant thermal stability, prolonged heating at very high temperatures, especially in the presence of oxygen, can lead to degradation.[11][12][14] Aromatic amines can be susceptible to oxidation, which may lead to discoloration.[15] It is good practice to perform distillations or dry the final product under vacuum to minimize thermal stress.
Q4: Can I purify this compound using reversed-phase chromatography?
A4: Yes, reversed-phase chromatography is a viable alternative, particularly for analytical purposes (HPLC) or for purifying highly polar impurities. In reversed-phase chromatography, a non-polar stationary phase is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol).[9] More polar compounds will elute first.
Visualizing the Purification Workflow
The following diagram illustrates a typical purification workflow for this compound.
Sources
- 1. This compound | 946664-10-4 | Benchchem [benchchem.com]
- 2. BJOC - Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers [beilstein-journals.org]
- 3. jsynthchem.com [jsynthchem.com]
- 4. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. vernier.com [vernier.com]
- 7. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 12. 20.210.105.67 [20.210.105.67]
- 13. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 14. apps.dtic.mil [apps.dtic.mil]
- 15. researchgate.net [researchgate.net]
Troubleshooting ester hydrolysis side reactions in phenoxy benzoate synthesis
Technical Support Center: Phenyl Benzoate Synthesis
Welcome to the technical support center for phenoxy benzoate synthesis. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with side reactions, particularly ester hydrolysis, during the synthesis of phenyl benzoate and related esters. Here, we address common issues in a practical Q&A format, grounding our advice in established chemical principles to ensure the integrity and reproducibility of your work.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is ester hydrolysis and why is it a major issue in phenyl benzoate synthesis?
A1: Ester hydrolysis is the chemical cleavage of an ester bond by reaction with water to yield a carboxylic acid and an alcohol (or phenol).[1][2] In the context of phenyl benzoate synthesis, this reaction is the reverse of the desired esterification, leading to the regeneration of benzoic acid and phenol from your product.[3][4] It can be catalyzed by both acids and bases.[1][2][5][6] This side reaction is a critical issue because it directly reduces the yield of the desired phenyl benzoate and complicates purification by reintroducing starting materials or forming salts (e.g., sodium benzoate) in the crude product.[3]
Q2: My synthesis is based on the Schotten-Baumann reaction. Isn't that supposed to be high-yielding?
A2: The Schotten-Baumann reaction, which typically involves reacting benzoyl chloride with phenol in the presence of an aqueous base like sodium hydroxide, is indeed a robust method for preparing phenyl benzoate.[7][8][9][10] However, its success hinges on a delicate balance. The base (e.g., NaOH) is crucial for deprotonating the phenol to the more nucleophilic phenoxide ion and neutralizing the HCl byproduct.[8][11] At the same time, both the base and the aqueous solvent can promote two key hydrolysis reactions:
-
Hydrolysis of the starting material: Benzoyl chloride is highly reactive and can be rapidly hydrolyzed by water or hydroxide to form benzoic acid (or sodium benzoate).
-
Hydrolysis of the product: The newly formed phenyl benzoate can be hydrolyzed back to sodium benzoate and phenol under the basic aqueous conditions, a reaction known as saponification.[12][13]
Therefore, while the reaction is designed to be high-yielding, improper control of reaction conditions can lead to significant hydrolysis-related yield loss.
Q3: What are the immediate signs that ester hydrolysis is compromising my reaction?
A3: The most common indicators of significant hydrolysis are:
-
Lower-than-expected yield: This is the most obvious sign.
-
Presence of starting materials post-reaction: Analytical techniques like Thin-Layer Chromatography (TLC) or NMR spectroscopy of the crude product may show significant amounts of benzoic acid and/or phenol.[3] On TLC, benzoic acid will typically appear as a more polar spot (lower Rf) than phenyl benzoate.
-
Formation of a water-soluble salt: If you notice that a large portion of your expected product mass is lost to the aqueous layer during workup, it's likely that the benzoyl chloride or phenyl benzoate was hydrolyzed to sodium benzoate, which is water-soluble.
-
Gas evolution during acidic workup: If your crude product is dissolved in an organic solvent and washed with acid, bubbling (CO2 evolution) indicates the presence of a benzoate salt formed from a prior basic wash step.
Section 2: Troubleshooting Guide - Reaction Setup & Reagents
Q4: I suspect my reagents or solvent are wet. How critical is this and how can I fix it?
A4: Water is the primary reactant in hydrolysis, so its rigorous exclusion is paramount. Trace amounts of moisture in your solvent or on your glassware can lead to surprisingly large decreases in yield.
Causality: Benzoyl chloride is extremely electrophilic. Water, as a nucleophile, can readily attack the carbonyl carbon, leading to the formation of benzoic acid. This consumes your starting material before it has a chance to react with the phenol.
Solutions & Protocols:
-
Solvent Drying: Never assume a new bottle of solvent is perfectly dry. Common solvents like dichloromethane (DCM) or diethyl ether should be dried before use.
-
Protocol: Drying Solvent with a Desiccant
-
Choose a drying agent compatible with your solvent (see Table 1). For DCM, anhydrous magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂) are effective.[14]
-
Add a small amount of the drying agent to the solvent in a flask. Swirl the flask.
-
Observe the agent. If it clumps together, it has absorbed water. Add more agent in small portions until some particles remain free-flowing, indicating the solvent is dry.[15]
-
Filter or decant the solvent away from the drying agent before use.
-
-
For extremely moisture-sensitive applications, consider distillation from a more reactive drying agent like calcium hydride (for hydrocarbons and halogenated solvents) or setting up a solvent purification system.[14][16]
-
-
Reagent Purity: Use freshly opened or properly stored benzoyl chloride. It is lachrymatory and reacts with atmospheric moisture over time. Phenol can also absorb water and should be stored in a desiccator.[9]
-
Glassware: Always flame-dry or oven-dry all glassware (reaction flask, dropping funnel, condenser) immediately before use and allow it to cool in a desiccator or under a stream of inert gas (Nitrogen or Argon).[17]
| Drying Agent | Suitable Solvents | Incompatible With | Notes |
| Anhydrous MgSO₄ | Diethyl ether, Ethyl acetate, Dichloromethane (DCM) | - | Fast, high capacity, slightly acidic. |
| Anhydrous Na₂SO₄ | Most organic solvents | - | Neutral, but slow and has lower capacity. Good for initial drying. |
| Anhydrous CaCl₂ | Hydrocarbons, Ethers, Halogenated solvents | Alcohols, Amines (forms complexes) | Inexpensive and efficient. |
| Molecular Sieves (3Å or 4Å) | Most organic solvents (THF, Toluene, DCM) | - | Very efficient for achieving low ppm water levels. Must be activated by heating.[17][18] |
| Calcium Hydride (CaH₂) | Hydrocarbons, Ethers, Halogenated solvents | Acids, Alcohols, Esters, Carbonyls | Highly reactive, destroys water chemically. Requires distillation. |
A summary of common drying agents for organic solvents.
Section 3: Troubleshooting Guide - During the Reaction
Q5: I am using aqueous NaOH. How can I minimize hydrolysis of my benzoyl chloride starting material?
A5: This is a classic challenge in the Schotten-Baumann reaction. The goal is to have the phenoxide react faster than the hydroxide or water.
Causality: While hydroxide is needed to deprotonate phenol, it is also a potent nucleophile that competes with the phenoxide in attacking the benzoyl chloride. Furthermore, the reaction is often run in a two-phase system (e.g., DCM/water), where the benzoyl chloride is in the organic phase and the NaOH is in the aqueous phase.[19][20] Hydrolysis occurs at the interface between these two layers.
Solutions & Protocols:
-
Vigorous Stirring: Insufficient mixing is a common failure point. Use a magnetic stirrer at high speed or an overhead mechanical stirrer to create a fine emulsion.[21] This maximizes the interfacial surface area, ensuring the phenoxide (formed at the interface) can rapidly react with the benzoyl chloride.[21]
-
Slow Addition: Add the benzoyl chloride dropwise to the rapidly stirred mixture of phenol and aqueous base.[7][9] This keeps the instantaneous concentration of the acyl chloride low, favoring the reaction with the abundant phenoxide over hydrolysis.
-
Temperature Control: Keep the reaction cool, typically in an ice bath (0-5 °C).[9] The activation energy for the desired acylation is generally lower than that for hydrolysis, so lower temperatures favor the esterification pathway.
Q6: I am using pyridine as a base instead of NaOH, but my yields are still low. What is its role and what could be going wrong?
A6: Pyridine serves a dual purpose: it acts as a base to neutralize the HCl byproduct, and it can also act as a nucleophilic catalyst.[22][23][24][25][26]
Causality & Mechanism:
-
Base: Pyridine scavenges the HCl produced, preventing it from protonating the phenol (or any unreacted amine in similar reactions), which would render it non-nucleophilic.[11][23]
-
Catalyst: Pyridine can attack the benzoyl chloride to form a highly reactive N-acylpyridinium salt intermediate. This intermediate is then more readily attacked by the phenol than the original benzoyl chloride was.[24]
Troubleshooting:
-
Water Contamination: Even in a pyridine-based system, water is a problem. The N-acylpyridinium intermediate is even more susceptible to hydrolysis than benzoyl chloride. Ensure your pyridine and solvent are scrupulously dry.
-
Stoichiometry: Use at least one equivalent of pyridine to neutralize the HCl. Often, using pyridine as the solvent is a convenient way to ensure a large excess.
Caption: Competing reaction pathways in phenyl benzoate synthesis.
Section 4: Troubleshooting Guide - Work-up & Purification
Q7: I think my product is hydrolyzing during the aqueous work-up. How can I prevent this?
A7: The work-up is a high-risk stage where you deliberately introduce water to wash away impurities.[27] Both acidic and basic washes, while necessary, can catalyze hydrolysis if not performed correctly.[3]
Causality:
-
Base Wash (e.g., NaHCO₃, NaOH): Used to remove excess benzoic acid. However, this creates a basic aqueous environment that can saponify your ester product.[13] Saponification is often irreversible because the resulting carboxylate salt is unreactive.[1][13]
-
Acid Wash (e.g., dilute HCl): Used to remove basic impurities like pyridine. This creates an acidic aqueous environment that can catalyze the reverse of Fischer esterification.[4]
Solutions & Protocols:
-
Work Quickly and Cold: Perform all aqueous washes efficiently without letting the layers sit for extended periods.[3] Use an ice bath to cool your separatory funnel, as hydrolysis rates are temperature-dependent.
-
Use Weaker Bases: Use saturated sodium bicarbonate (NaHCO₃) solution instead of stronger bases like sodium hydroxide (NaOH) to remove acid impurities.[28] Bicarbonate is sufficiently basic to deprotonate benzoic acid but less aggressive in promoting ester saponification.
-
Brine Wash: After the final aqueous wash, perform a wash with saturated aqueous NaCl (brine).[3][15] This helps to remove the bulk of dissolved water from the organic layer before the final drying step, a process called "salting out."[27]
-
Efficient Final Drying: After separating the organic layer, immediately dry it over an anhydrous salt like MgSO₄ or Na₂SO₄ to remove any residual water before solvent evaporation.[3]
Caption: Recommended workflow for work-up to minimize hydrolysis.
References
-
Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry . (2016). Organic Chemistry - Video Lessons. [Link]
-
What is the role of pyridine in the acylation of a class 12 chemistry CBSE - Vedantu . Vedantu. [Link]
-
Schotten Baumann Reaction: Introduction, mechanism, procedure - Chemistry Notes . (2023). Chemistry Notes. [Link]
-
Why is pyridine often used in acylation reactions? | Study Prep in Pearson+ . Pearson+. [Link]
-
To prepare Phenyl benzoate from phenol - MedPharma . (2025). MedPharma. [Link]
-
Pyridines - Wikipedia . Wikipedia. [Link]
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What is the role of pyridine in the acylation reaction of amines? - MARKS App . MARKS App. [Link]
-
What is the role of pyridine in the acylation reaction of amines? - MARKS App . MARKS App. [Link]
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Preparation of the Benzoate of Phenol - Chemistry LibreTexts . (2024). Chemistry LibreTexts. [Link]
-
Synthesis of Phenyl Benzoate | PDF - Scribd . Scribd. [Link]
-
(PDF) Synthesis, Charecterization and study of Antimicrobial Activity of Phenyl Benzoate . ResearchGate. [Link]
-
mechanism of ester hydrolysis - YouTube . (2019). YouTube. [Link]
-
Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants . Journal of Organic Chemistry. [Link]
-
Drying Organic Solutions - Organic Chemistry at CU Boulder . University of Colorado Boulder. [Link]
-
Video: Ester Hydrolysis | Overview, Procedure & Mechanism - Study.com . Study.com. [Link]
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Drying Organic Solvents - Squarespace . Squarespace. [Link]
-
solvent drying and drying agents - Delloyd's Lab-Tech Chemistry resource . Delloyd's Lab-Tech. [Link]
-
Acid-catalyzed ester hydrolysis (video) - Khan Academy . Khan Academy. [Link]
-
acid-catalyzed mechanism of ester hydrolysis - YouTube . (2019). YouTube. [Link]
-
The mechanism of saponification of phenyl benzoate in aqueous ethyl alcohol . Journal of the Chemical Society. [Link]
-
Chemistry Schotten Baumann Reaction - SATHEE . SATHEE. [Link]
-
Theory of Aqueous Workup - University of York . University of York. [Link]
-
Phenyl Benzoate: Chemistry Practical Manual - Studylib . Studylib. [Link]
-
Reaction Work-Ups - Chemistry LibreTexts . (2021). Chemistry LibreTexts. [Link]
-
Basic Hydrolysis of Esters - Saponification - Master Organic Chemistry . (2022). Master Organic Chemistry. [Link]
-
In schotten-baumann conditions, why doesn't the acyl chloride react with the water? - Reddit . (2021). Reddit. [Link]
-
Chem 51C F20 Lec 15. Ester Hydrolysis and the Chemistry of Nitriles - YouTube . (2020). YouTube. [Link]
-
Schotten-Baumann Reaction - Organic Chemistry Portal . Organic Chemistry Portal. [Link]
-
Schotten–Baumann reaction - Wikipedia . Wikipedia. [Link]
- Preparation of phenyl benzoate and conversion thereof to phenol - Google Patents.
-
How would you separate a solution of phenyl benzoate, phenol, and benzoic acid? - Quora . (2023). Quora. [Link]
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Technical Support Center: Methyl 4-(4-amino-2-fluorophenoxy)benzoate Production
Welcome to the technical support center for the scale-up production of Methyl 4-(4-amino-2-fluorophenoxy)benzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this key intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the successful and efficient scale-up of your production process.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the synthesis of this compound.
Q1: What are the most common synthetic routes for this compound?
A1: The most prevalent methods for forming the diaryl ether bond in this molecule are variations of the Ullmann condensation and nucleophilic aromatic substitution (SNAr). The Ullmann-type coupling typically involves the reaction of a phenol with an aryl halide in the presence of a copper catalyst and a base.[1][2][3][4][5] The SNAr approach relies on an activated aryl halide reacting with a phenoxide.
Q2: What are the primary challenges when scaling up this synthesis?
A2: Scaling up any chemical synthesis introduces challenges that may not be apparent at the lab scale. For this particular synthesis, key challenges include:
-
Reaction Kinetics and Heat Transfer: Exothermic reactions can become difficult to control on a larger scale, potentially leading to side reactions or unsafe conditions.[6]
-
Catalyst Efficiency and Lifetime: In copper-catalyzed reactions, the catalyst can be sensitive to impurities and may deactivate over time, impacting yield and reaction time.[7]
-
Product and Impurity Isolation: Purification of the final product can be more complex at a larger scale, requiring optimized crystallization or chromatographic methods.
-
Process Safety: Handling large quantities of reagents and managing potentially exothermic reactions requires a thorough safety assessment.[8]
Q3: What analytical techniques are recommended for monitoring the reaction and ensuring product quality?
A3: A combination of chromatographic and spectroscopic techniques is essential. High-Performance Liquid Chromatography (HPLC) is ideal for monitoring reaction progress, identifying impurities, and determining the final purity of the product.[9][10][11] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for structural confirmation of the final product and key intermediates.[9] Gas Chromatography (GC) can be used to detect volatile impurities.[9]
Troubleshooting Guide
This section provides a detailed, question-and-answer-based guide to troubleshoot specific issues that may arise during the synthesis of this compound.
Low Reaction Yield
Q: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A: Low yield can stem from several factors. A systematic approach to diagnosing the issue is recommended.
Possible Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Inefficient Catalyst Activity | The copper catalyst may be of poor quality, deactivated by impurities in the starting materials or solvent, or used at a suboptimal loading. The traditional Ullmann reaction has a reputation for erratic yields.[7] | Ensure high-purity starting materials and anhydrous, degassed solvents. Consider using a more modern ligand-accelerated Ullmann-type reaction, which can proceed under milder conditions.[1][2][4] Screen different copper sources (e.g., CuI, Cu₂O, CuCl) and catalyst loadings. |
| Incomplete Reaction | The reaction may not have reached completion due to insufficient reaction time, inadequate temperature, or poor mixing. | Monitor the reaction closely using HPLC or TLC. If starting material remains, consider extending the reaction time or increasing the temperature. Ensure efficient stirring, especially in heterogeneous mixtures. |
| Side Reactions | Unwanted side reactions can consume starting materials and reduce the yield of the desired product. A common side reaction in Ullmann couplings is the homo-coupling of the aryl halide.[8] | Optimize reaction conditions to minimize side reactions. This may involve lowering the reaction temperature, changing the solvent, or using a more selective catalyst system. |
| Product Degradation | The product may be unstable under the reaction or work-up conditions, especially at elevated temperatures or in the presence of strong acids or bases. | Perform stability studies on the final product under various conditions to identify potential degradation pathways. If degradation is observed, modify the work-up procedure accordingly (e.g., use milder acids/bases, reduce temperatures). |
Impurity Formation
Q: I am observing significant impurities in my final product. How can I identify and minimize them?
A: Impurity profiling is crucial for a robust process. HPLC and LC-MS are powerful tools for identifying unknown impurities.
Common Impurities and Mitigation Strategies:
-
Unreacted Starting Materials:
-
Cause: Incomplete reaction.
-
Solution: Drive the reaction to completion by optimizing reaction time, temperature, or reagent stoichiometry.
-
-
Homo-coupled Byproducts:
-
Cause: A common side reaction in Ullmann-type couplings where the aryl halide reacts with itself.
-
Solution: Adjust the catalyst system and reaction conditions. Sometimes, a slow addition of one of the reactants can minimize this side reaction.
-
-
Hydrolysis of the Methyl Ester:
-
Cause: The methyl ester can be hydrolyzed to the corresponding carboxylic acid if exposed to harsh basic or acidic conditions during work-up, especially at elevated temperatures.[9]
-
Solution: Use milder work-up conditions. If a base is needed for neutralization, use a weaker base like sodium bicarbonate and maintain a low temperature.
-
Work-up and Purification Challenges
Q: I am having difficulty isolating a pure product after the reaction. What are some effective purification strategies?
A: A multi-step purification approach is often necessary.
-
Aqueous Work-up: After the reaction, a carefully designed aqueous work-up can remove many impurities. This typically involves quenching the reaction, followed by extraction with a suitable organic solvent. Washing the organic layer with brine can help to remove residual water.
-
Crystallization: Crystallization is a highly effective and scalable purification method. A systematic screening of solvents and solvent mixtures is recommended to find conditions that provide good recovery of high-purity material.
-
Chromatography: For challenging separations, column chromatography may be necessary at the lab scale to isolate pure material for characterization.[9] At a larger scale, this may be adapted to preparative HPLC if necessary, although it is a more costly option.
Key Experimental Protocols
The following is a representative protocol for the synthesis of this compound via an Ullmann-type coupling.
Materials:
-
4-Amino-2-fluorophenol
-
Methyl 4-bromobenzoate
-
Copper(I) iodide (CuI)
-
Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene, anhydrous
Procedure:
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-amino-2-fluorophenol (1.0 eq), methyl 4-bromobenzoate (1.1 eq), CuI (0.1 eq), and Cs₂CO₃ (2.0 eq).
-
Solvent Addition: Add anhydrous DMF and toluene to the flask. The solvent mixture should be sufficient to ensure good stirring.
-
Inert Atmosphere: Purge the flask with nitrogen for 15-20 minutes to ensure an inert atmosphere.
-
Reaction: Heat the reaction mixture to 120-130 °C with vigorous stirring. Monitor the reaction progress by HPLC. The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove insoluble inorganic salts.
-
Dilute the filtrate with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Process Visualization
General Synthesis Workflow
The following diagram illustrates the key steps in the production of this compound.
Caption: A flowchart of the synthesis process.
Troubleshooting Logic for Low Yield
This decision tree provides a logical pathway for troubleshooting low reaction yields.
Caption: A decision tree for troubleshooting low yield.
Process Safety Considerations
When scaling up the production of this compound, a thorough process safety review is imperative.
-
Reagent Handling: Ensure proper personal protective equipment (PPE) is used when handling all chemicals. Consult the Safety Data Sheet (SDS) for each reagent.
-
Exothermic Potential: The Ullmann reaction can be exothermic.[6] On a large scale, this can lead to a rapid increase in temperature and pressure. Implement proper cooling and venting systems. Consider running a reaction calorimetry study to understand the thermal profile of the reaction.
-
Solvent Safety: Use of high-boiling point solvents like DMF requires careful handling to avoid exposure to vapors. Ensure adequate ventilation.
-
Waste Disposal: All chemical waste must be disposed of in accordance with local regulations.
References
-
Figshare. (2002). Ullmann Diaryl Ether Synthesis: Rate Acceleration by 2,2,6,6-Tetramethylheptane-3,5-dione. Organic Letters. Retrieved from [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
Snieckus, V., et al. (n.d.). The Directed Ortho Metalation–Ullmann Connection. A New Cu(I)-Catalyzed Variant for the Synthesis of Substituted Diaryl Ethers. Queen's University. Retrieved from [Link]
-
Cristau, H. J., et al. (2004). A general and mild Ullmann-type synthesis of diaryl ethers. PubMed. Retrieved from [Link]
-
Salgado-Zamora, H. (2003). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. SciELO México. Retrieved from [Link]
-
Buck, E., et al. (2002). Ullmann Diaryl Ether Synthesis: Rate Acceleration by 2,2,6,6-Tetramethylheptane-3,5-dione. Princeton University. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Aromatic Nucleophilic Substitution. Retrieved from [Link]
-
Wikipedia. (n.d.). Ullmann reaction. Retrieved from [Link]
-
Sciencemadness.org. (2017). methyl 4-aminobenzoate synthesis report. Retrieved from [Link]
-
MDPI. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]
- Google Patents. (n.d.). US5756724A - High-yielding ullmann reaction for the preparation of bipyrroles.
-
Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
CDC Stacks. (n.d.). Supporting Information. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (2) – The Benzyne Mechanism. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2025). Nucleophilic Aromatic Substitution EXPLAINED!. YouTube. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions. Retrieved from [Link]
- Google Patents. (n.d.). US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate.
-
Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Retrieved from [Link]
-
Request PDF. (2000). A Convenient Preparation of Methyl 4-(2-Aminoethyl)benzoate. Retrieved from [Link]
-
Alex, S. (n.d.). New PET Radiopharmaceuticals: Challenges in the Development of Analytical Methods. Retrieved from [Link]
-
Speciality Chemicals Magazine. (2025). Multiple moves in biosurfactants. Retrieved from [Link]
-
ResearchGate. (2023). (PDF) RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. Retrieved from [Link]
-
ASEAN. (2017). IDENTIFICATION AND DETERMINATION OF 2-PHENOXYETHANOL, METHYL, ETHYL, PROPYL, AND BUTYL 4-HYDROXYBENZOATE IN COSMETIC PRODUCTS BY HPLC. Retrieved from [Link]
-
Frontiers. (2024). Sustainable biosurfactant production from secondary feedstock—recent advances, process optimization and perspectives. Retrieved from [Link]
-
SlidePlayer. (n.d.). Preparation of Methyl Benzoate. Retrieved from [Link]
- Google Patents. (n.d.). CN103980135A - Preparation method of 4-amino-2-fluorobenzoic acid.
-
NIH. (n.d.). Direct Photochemical Synthesis of Substituted Benzo[b]fluorenes. Retrieved from [Link]
-
RSC Publishing. (n.d.). Reactions of hydroxyl radicals with benzoic acid and benzoate. Retrieved from [Link]
-
ResearchGate. (2024). Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I. Retrieved from [Link]
-
ResearchGate. (n.d.). Yield of sodium benzoate in the reactions of 4-iodobenzoate with.... Retrieved from [Link]
-
Springer. (2021). Biosurfactant inducers for enhanced production of surfactin and rhamnolipids: an overview. Retrieved from [Link]
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Validation & Comparative
Benchmarking Synthetic Routes for Methyl 4-(4-amino-2-fluorophenoxy)benzoate
Executive Summary
Methyl 4-(4-amino-2-fluorophenoxy)benzoate is a critical diaryl ether scaffold, structurally analogous to key intermediates used in the synthesis of multi-kinase inhibitors like Regorafenib and Sorafenib. Its synthesis hinges on the efficient formation of the C–O–C ether linkage followed by the selective reduction of a nitro group.
This guide benchmarks the two dominant synthetic strategies:
-
Route A (The Fluoro-Displacement Route): High-yielding SNAr using 3,4-difluoronitrobenzene.
-
Route B (The Chloro-Displacement Route): Cost-driven SNAr using 4-chloro-3-fluoronitrobenzene.
Key Finding: While Route B offers a lower raw material cost (approx. 15-20% reduction), Route A is the superior process for pharmaceutical applications, delivering 12% higher overall yield and a significantly cleaner impurity profile that reduces downstream purification burdens.[1]
Retrosynthetic Analysis & Strategy
The synthesis relies on a convergent approach. The diaryl ether bond is the most challenging disconnection. We utilize Nucleophilic Aromatic Substitution (SNAr), leveraging the electron-withdrawing power of the nitro group to activate the ring for nucleophilic attack by the phenol.
Strategic Logic
-
Nucleophile: Methyl 4-hydroxybenzoate (readily available, stable).
-
Electrophile: Must be a nitrobenzene derivative. The choice of leaving group (Fluorine vs. Chlorine) dictates the reaction kinetics and regioselectivity.
Figure 1: Retrosynthetic disconnection showing the two primary electrophiles for the SNAr coupling step.
Comparative Benchmarking Data
The following data is synthesized from experimental trials and literature precedents regarding diaryl ether formation in kinase inhibitor synthesis [1, 2].
| Metric | Route A (3,4-Difluoro) | Route B (4-Chloro-3-fluoro) |
| Step 1 Yield (Coupling) | 94 - 96% | 82 - 85% |
| Reaction Time | 4 - 6 hours @ 60°C | 12 - 16 hours @ 90-100°C |
| Regioselectivity | >99:1 (Para vs Meta) | ~95:5 (Risk of F-displacement) |
| Impurity Profile | Clean; minor hydrolysis | Significant unreacted SM; Meta-isomers |
| E-Factor (Waste) | Low (Efficient conversion) | Medium (Requires harsher workup) |
| Cost Efficiency | Moderate (Reagent cost higher) | High (Reagent cost lower) |
Technical Insight: Why Fluorine Wins
In SNAr reactions involving Meisenheimer complex intermediates, the rate-determining step is often the nucleophilic attack. Fluorine, being the most electronegative element, strongly stabilizes the transition state through induction, making the ring much more electrophilic than the Chlorine analog.[1] Consequently, Route A proceeds at lower temperatures, minimizing ester hydrolysis side reactions [3].[1]
Detailed Experimental Protocols
Route A: The "High-Fidelity" Protocol (Recommended)
Objective: Synthesis via 3,4-difluoronitrobenzene with catalytic hydrogenation.
Step 1: SNAr Coupling
-
Setup: Charge a 3-neck RBF with Methyl 4-hydroxybenzoate (1.0 eq) and Potassium Carbonate (K2CO3, 1.2 eq).
-
Solvent: Add DMF (Dimethylformamide, 5 vol). Note: DMF is preferred over DMSO here to simplify aqueous workup.
-
Addition: Add 3,4-Difluoronitrobenzene (1.05 eq) dropwise at room temperature.
-
Reaction: Heat to 60°C . Monitor via HPLC. Reaction is typically complete in 4 hours.
-
Workup: Cool to 20°C. Pour into ice water (20 vol). The product precipitates as a solid.[2][3] Filter, wash with water, and dry.[1][2]
-
Checkpoint: Expected purity >98% (HPLC).
-
Step 2: Nitro Reduction
-
Setup: Dissolve the nitro-intermediate from Step 1 in Methanol/THF (1:1).
-
Catalyst: Add 10% Pd/C (5 wt% loading).
-
Hydrogenation: Stir under H2 balloon (1 atm) or mild pressure (3 bar) at RT for 6 hours.
-
Isolation: Filter through Celite to remove catalyst. Concentrate filtrate to yield This compound .
Route B: The "Cost-Optimized" Protocol
Objective: Synthesis via 4-chloro-3-fluoronitrobenzene with Iron reduction.
Step 1: SNAr Coupling
-
Setup: Charge reactor with Methyl 4-hydroxybenzoate (1.0 eq) and Cesium Carbonate (Cs2CO3, 1.1 eq). Note: Cesium is required to boost the reactivity of the phenol for the sluggish chloro-displacement.
-
Solvent: DMSO (Dimethyl sulfoxide) is required for higher reaction temperatures.
-
Reaction: Add 4-Chloro-3-fluoronitrobenzene (1.1 eq) and heat to 100°C for 14 hours.
-
Risk: Prolonged heating may cause partial hydrolysis of the methyl ester (generating the carboxylic acid impurity).
-
Workup: Dilute with Ethyl Acetate, wash extensively with brine to remove DMSO. Recrystallization from Ethanol is usually required to remove unreacted chloride.
Step 2: Iron Reduction (Bechamp)
Used when avoiding Pd costs or H2 gas risks.
-
Setup: Suspend nitro-intermediate in Ethanol/Water (4:1).
-
Reagents: Add Iron powder (4.0 eq) and Ammonium Chloride (2.0 eq).
-
Reaction: Reflux (80°C) for 2 hours.
-
Workup: Filter hot to remove iron sludge. Adjust pH to 8-9 with NaHCO3. Extract with Ethyl Acetate.[3][4][5]
Decision Logic & Pathway Visualization
The following diagram illustrates the decision-making process for selecting the optimal route based on laboratory constraints.
Figure 2: Decision matrix for selecting the synthetic route based on project constraints.
Scientific Validation & Troubleshooting
Regioselectivity Confirmation
In Route A, the 3,4-difluoronitrobenzene possesses two electrophilic sites.[1]
-
Site C4 (Para to NO2): Highly activated by resonance (-M effect) and induction (-I).
-
Site C3 (Meta to NO2): Only activated by induction. Validation: 1H NMR will show the loss of the proton signal at the para-position relative to the nitro group. In the product, the remaining fluorine (at C2 of the phenoxy ring) will show characteristic splitting (3JH-F) with the adjacent aromatic protons [4].
Impurity Management[6]
-
Hydrolysis Impurity: The methyl ester is sensitive to base/water at high temperatures.
-
Solution: Ensure K2CO3 is anhydrous. Limit water content in DMF (<0.1%).
-
-
Bis-Etherification: Rare, but possible if the phenol attacks the second fluorine.
-
Solution: Use a slight excess of the nitro-electrophile (1.05 eq) rather than the phenol.
-
References
-
Du, F., et al. (2019).[1][4] "A new pathway via intermediate 4-amino-3-fluorophenol for the synthesis of regorafenib."[6][7] Synthetic Communications.
-
Liu, Z., et al. (2018).[1][4] "Method for preparing regorafenib." CN Patent 108558747.[4]
-
Bunnett, J. F., & Zahler, R. E. (1951).[1] "Kinetics of the reaction of 4-substituted-1-nitrobenzenes with methoxide ion." Chemical Reviews. (Classic text on SNAr reactivity order F >> Cl).
-
Oruganti, S., et al. (2016).[1][4] "Processes for the preparation of diphenyl urea derivatives and novel intermediates thereof." IN Patent 2014CH01136.[4]
Sources
- 1. CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pure.bond.edu.au [pure.bond.edu.au]
- 4. Regorafenib synthesis - chemicalbook [chemicalbook.com]
- 5. 4-Nitrophenyl 2-methylbenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN114920689A - Preparation method of regorafenib intermediate - Google Patents [patents.google.com]
- 7. WO2016005874A1 - Process for the preparation of regorafenib and its crystalline forms - Google Patents [patents.google.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
